molecular formula C9H7BrN2 B1515194 1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile CAS No. 827628-16-0

1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile

Cat. No.: B1515194
CAS No.: 827628-16-0
M. Wt: 223.07 g/mol
InChI Key: GPEPQUOJSLPUNB-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H7BrN2. It is characterized by a bromine atom attached to the 6th position of a pyridine ring, which is further connected to a cyclopropane ring containing a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 6-bromopyridin-3-amine with cyclopropanecarbonitrile under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced equipment and techniques to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-3-yl)cyclopropanecarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield amines and alcohols.

  • Substitution: Substitution reactions can lead to the formation of different halogenated compounds.

Scientific Research Applications

1-(6-Bromopyridin-3-yl)cyclopropanecarbonitrile has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound is utilized in the study of biological processes and the development of new drugs.

  • Industry: The compound is used in the production of materials and chemicals for industrial applications.

Mechanism of Action

The mechanism by which 1-(6-Bromopyridin-3-yl)cyclopropanecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(6-Bromopyridin-3-yl)cyclopropanecarbonitrile is similar to other bromopyridine derivatives, such as 1-(6-bromopyridin-2-yl)cyclopropanecarbonitrile and 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile its unique structure and properties set it apart from these compounds

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEPQUOJSLPUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90836496
Record name 1-(6-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90836496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827628-16-0
Record name 1-(6-Bromo-3-pyridinyl)cyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827628-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90836496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile
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1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile
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1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile
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1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile
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1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile
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1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile

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